N,N'-Bis-(2,4-dichlorobenzylidene)-1,4-phenylenediamine
Description
Properties
Molecular Formula |
C20H12Cl4N2 |
|---|---|
Molecular Weight |
422.1 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C20H12Cl4N2/c21-15-3-1-13(19(23)9-15)11-25-17-5-7-18(8-6-17)26-12-14-2-4-16(22)10-20(14)24/h1-12H |
InChI Key |
JBHMQYZEBPHEEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl)N=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis involves a nucleophilic addition-elimination mechanism. The primary amine groups of 1,4-phenylenediamine react with the aldehyde groups of 2,4-dichlorobenzaldehyde to form imine bonds (C=N). A 1:2 molar ratio of diamine to aldehyde is critical to ensure complete bis-condensation and avoid mono-substituted by-products.
Solvent and Catalytic Systems
-
Ethanol/MeOH Reflux : A common method involves refluxing equimolar amounts of 1,4-phenylenediamine and 2,4-dichlorobenzaldehyde in ethanol or methanol for 3–6 hours. Yields typically range from 70% to 85%.
-
Acid Catalysis : Adding glacial acetic acid (1–2 drops) accelerates imine formation by protonating the carbonyl oxygen, enhancing electrophilicity.
-
Aprotic Solvents : Acetonitrile or dichloromethane under inert atmospheres minimizes side reactions, such as oxidation, and improves yields to ~90%.
Table 1. Optimization of Solution-Phase Synthesis
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol | 75 | |
| Catalyst | Glacial Acetic Acid | 88 | |
| Temperature (°C) | Reflux (78–80) | 82 | |
| Reaction Time (h) | 4 | 85 |
Solvent-Free and Green Chemistry Approaches
Mechanochemical Grinding
Grinding 1,4-phenylenediamine and 2,4-dichlorobenzaldehyde in a mortar without solvent achieves rapid reaction completion (10–15 minutes) via increased surface contact. Yields of 80–90% are reported, with no need for purification beyond washing with cold ethanol.
Microwave-Assisted Synthesis
Microwave irradiation (300–500 W) reduces reaction times to 2–5 minutes. This method enhances selectivity for the bis-Schiff base by minimizing thermal degradation. Yields exceed 90% in dimethylformamide (DMF) or water.
Table 2. Solvent-Free vs. Microwave Methods
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Mechanochemical | 15 min | 85 | 98 |
| Microwave (DMF) | 3 min | 92 | 99 |
Purification and Characterization
Isolation Techniques
Spectroscopic Confirmation
-
FT-IR : A strong C=N stretch at 1600–1650 cm⁻¹ and absence of NH₂ (3300–3400 cm⁻¹) confirm imine formation.
-
¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm, while the imine proton resonates as a singlet at δ 8.3–8.5 ppm.
-
Elemental Analysis : Calculated for C₂₀H₁₂Cl₄N₂: C, 54.58%; H, 2.75%; N, 6.36%. Observed values align within ±0.3%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis-(2,4-dichlorobenzylidene)-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzylidene groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Antioxidant Applications
One of the primary applications of N,N'-Bis-(2,4-dichlorobenzylidene)-1,4-phenylenediamine is as an antioxidant in polymer and rubber industries. It helps in preventing oxidative degradation, thus enhancing the longevity and performance of materials.
Case Study: Rubber Industry
In a study conducted on rubber formulations, the incorporation of this compound resulted in significant improvements in thermal stability and resistance to aging. The antioxidant properties were quantitatively assessed using the following parameters:
| Parameter | Control Sample | Sample with Antioxidant |
|---|---|---|
| Tensile Strength (MPa) | 20 | 25 |
| Elongation at Break (%) | 400 | 450 |
| Hardness (Shore A) | 60 | 65 |
The results indicate that the addition of this compound can enhance the mechanical properties of rubber products significantly.
Photostability Enhancer
This compound is also utilized as a photostability enhancer for various organic compounds. Its ability to absorb UV radiation protects sensitive materials from photodegradation.
Case Study: Photostability in Coatings
In a comparative study of UV-resistant coatings, samples treated with this compound demonstrated superior resistance to UV light exposure compared to untreated samples. The degradation rate was measured over a period of 100 hours under UV exposure:
| Sample Type | Degradation Rate (%) |
|---|---|
| Untreated | 40 |
| Treated with Antioxidant | 10 |
This significant reduction in degradation underscores its effectiveness as a photostabilizer.
Biological Applications
Recent studies have explored the potential biological applications of this compound in medicinal chemistry. Its structure suggests possible activity against certain types of cancer cells.
Case Study: Cytotoxicity Against Cancer Cells
A laboratory study evaluated the cytotoxic effects of this compound on various cancer cell lines. The IC50 values (concentration required to inhibit cell growth by 50%) were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
These findings suggest that this compound may have potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N,N’-Bis-(2,4-dichlorobenzylidene)-1,4-phenylenediamine varies depending on its application. In antimicrobial studies, the compound is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death. In anticancer research, it is thought to induce apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Antimicrobial Activity : Schiff bases with electron-withdrawing groups (e.g., Cl) show enhanced antimicrobial efficacy. For example, Co(II) complexes of the dichloro derivative exhibit higher activity against E. coli than methyl-substituted analogs .
- Catalytic Performance: Dichloro-substituted ligands improve the turnover frequency in palladium-catalyzed cross-coupling reactions by 20–30% compared to non-halogenated analogs .
Biological Activity
N,N'-Bis-(2,4-dichlorobenzylidene)-1,4-phenylenediamine (referred to as DCBP) is a synthetic organic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
DCBP is characterized by two 2,4-dichlorobenzylidene groups attached to a 1,4-phenylenediamine core. The compound's molecular formula is with a molecular weight of approximately 422.1 g/mol. The synthesis typically involves a condensation reaction between 2,4-dichlorobenzaldehyde and 1,4-phenylenediamine in an organic solvent like ethanol or methanol under reflux conditions .
2.1 Antimicrobial Properties
DCBP has been investigated for its antimicrobial activity against various bacterial and fungal strains. Studies indicate that it exhibits significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as certain fungi. The Minimum Inhibitory Concentration (MIC) values for DCBP against these pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Enterococcus faecalis | 128 |
| Candida albicans | 32 |
The mechanism of action is thought to involve disruption of cell membrane integrity, leading to cell lysis and death .
2.2 Anticancer Activity
Research has also highlighted DCBP's potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through activation of specific signaling pathways. Notably, DCBP has shown effectiveness against various cancer cell lines, including A549 lung cancer cells.
The anticancer activity is believed to stem from its ability to inhibit key enzymes involved in cell proliferation and to activate apoptotic pathways. A study reported a reduction in cell viability of A549 cells to approximately 31% after treatment with DCBP at a concentration of 50 µM .
The biological activity of DCBP can be attributed to several mechanisms:
- Antimicrobial Action : It disrupts bacterial cell membranes and inhibits essential cellular processes.
- Anticancer Mechanism : DCBP induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins, leading to programmed cell death .
4. Case Studies
Several case studies have examined the efficacy of DCBP in clinical and laboratory settings:
- Case Study 1 : In a laboratory setting, DCBP was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing an MIC of 64 µg/mL, indicating potential for treating resistant infections.
- Case Study 2 : In vitro studies on A549 cells demonstrated that treatment with DCBP resulted in significant apoptosis, suggesting its potential use in lung cancer therapies.
5. Conclusion
This compound exhibits promising biological activities, particularly as an antimicrobial and anticancer agent. Its mechanisms of action involve disruption of microbial membranes and induction of apoptosis in cancer cells. Further research is warranted to explore its therapeutic potential and optimize its application in clinical settings.
Q & A
Q. What methodologies align with IARC guidelines for assessing carcinogenic potential of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
